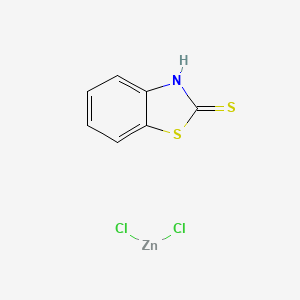
(2(3H)-Benzothiazolethione)dichlorozinc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2(3H)-Benzothiazolethione)dichlorozinc is a coordination compound that features a benzothiazolethione ligand coordinated to a zinc center with two chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2(3H)-Benzothiazolethione)dichlorozinc typically involves the reaction of zinc chloride with 2-mercaptobenzothiazole in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction scheme is as follows:
ZnCl2+C7H5NS2→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
(2(3H)-Benzothiazolethione)dichlorozinc can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the zinc center.
Coordination Chemistry: The benzothiazolethione ligand can coordinate with other metal centers, forming complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or phosphines.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coordination Chemistry: Various metal salts can be used to form coordination complexes.
Major Products Formed
Substitution Reactions: Products include substituted zinc complexes.
Oxidation and Reduction: Products include oxidized or reduced forms of the zinc complex.
Coordination Chemistry: Products include multi-metallic complexes with diverse structures.
科学的研究の応用
Chemistry
(2(3H)-Benzothiazolethione)dichlorozinc is used as a precursor in the synthesis of other zinc-containing compounds and coordination complexes. It is also studied for its catalytic properties in various organic reactions.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of zinc-based drugs. Its coordination properties make it a candidate for drug delivery systems and as a therapeutic agent in treating diseases related to zinc deficiency.
Industry
In the industrial sector, this compound is used in the production of materials with specific properties, such as corrosion-resistant coatings and advanced polymers.
作用機序
The mechanism of action of (2(3H)-Benzothiazolethione)dichlorozinc involves its ability to coordinate with various biological molecules, influencing their structure and function. The zinc center can interact with enzymes and proteins, potentially inhibiting or activating their activity. The benzothiazolethione ligand can also participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
- (2(3H)-Benzothiazolethione)dibromozinc
- (2(3H)-Benzothiazolethione)diiodozinc
- (2(3H)-Benzothiazolethione)difluorozinc
Uniqueness
(2(3H)-Benzothiazolethione)dichlorozinc is unique due to its specific coordination environment and the presence of chlorine atoms, which influence its reactivity and stability. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative offers a balance of reactivity and stability, making it suitable for a wide range of applications.
特性
CAS番号 |
56378-59-7 |
|---|---|
分子式 |
C7H5Cl2NS2Zn |
分子量 |
303.5 g/mol |
IUPAC名 |
3H-1,3-benzothiazole-2-thione;dichlorozinc |
InChI |
InChI=1S/C7H5NS2.2ClH.Zn/c9-7-8-5-3-1-2-4-6(5)10-7;;;/h1-4H,(H,8,9);2*1H;/q;;;+2/p-2 |
InChIキー |
JNVLGDNMPXDZSK-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)NC(=S)S2.Cl[Zn]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


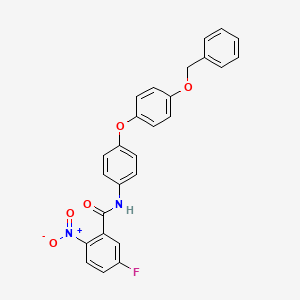
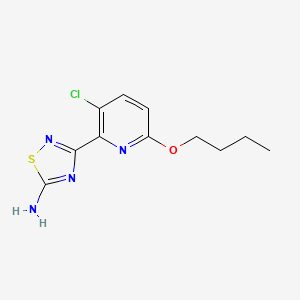

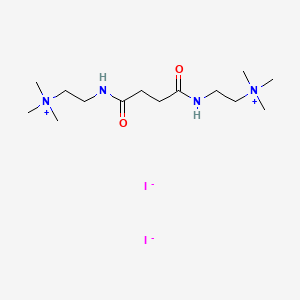
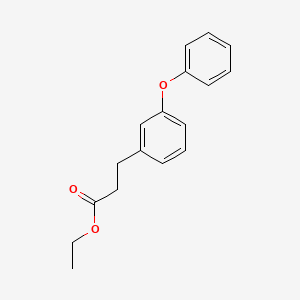
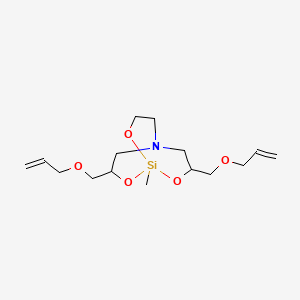
![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)







